molecular formula C19H15N3O B3134387 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime CAS No. 400079-62-1

3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime

Cat. No.: B3134387
CAS No.: 400079-62-1
M. Wt: 301.3 g/mol
InChI Key: DADWROKUHMDPIL-QOCHGBHMSA-N
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Description

3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, modifying the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives, such as:

Uniqueness

What sets 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime apart from similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. For example, the presence of the O-methyloxime moiety may enhance its stability or alter its interaction with biological targets compared to other derivatives .

Properties

IUPAC Name

(Z)-N-methoxy-3-(4-methylphenyl)indeno[1,2-c]pyridazin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-12-7-9-13(10-8-12)17-11-16-18(21-20-17)14-5-3-4-6-15(14)19(16)22-23-2/h3-11H,1-2H3/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADWROKUHMDPIL-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NOC)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4/C(=N/OC)/C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime
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3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime
Reactant of Route 3
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3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime
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3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime
Reactant of Route 5
3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime
Reactant of Route 6
3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime

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